molecular formula C9H12BrNO2 B13622240 (2-Bromo-4,6-dimethoxyphenyl)methanamine

(2-Bromo-4,6-dimethoxyphenyl)methanamine

Cat. No.: B13622240
M. Wt: 246.10 g/mol
InChI Key: ARYSKUJQTQNVMQ-UHFFFAOYSA-N
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Description

(2-Bromo-4,6-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C9H12BrNO2 It is a derivative of benzylamine, where the benzene ring is substituted with bromine and methoxy groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromo-4,6-dimethoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of 2-bromo-4,6-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent . This method yields the desired amine compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,6-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

(2-Bromo-4,6-dimethoxyphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4,6-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets. In the context of its anti-HIV activity, the compound acts as an amine nucleophile, reacting with viral proteins and inhibiting their function . This interaction disrupts the viral replication process, thereby reducing the viral load in infected cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4,6-dimethoxyphenyl)methanamine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties. The bromine atom enhances its reactivity in nucleophilic substitution reactions, while the methoxy groups increase its solubility and stability .

This compound’s unique combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2-bromo-4,6-dimethoxyphenyl)methanamine

InChI

InChI=1S/C9H12BrNO2/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4H,5,11H2,1-2H3

InChI Key

ARYSKUJQTQNVMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)CN)OC

Origin of Product

United States

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